![molecular formula C15H24ClN3O3 B5515146 (4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5515146.png)
(4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound belongs to a class of chemicals that are of interest due to their potential biological activities and applications in various fields of chemistry and pharmacology. Although specific information on this compound is not directly available, related compounds have been explored for their interactions with biological targets, synthesis methods, and structural analysis, which provides a basis for understanding its significance.
Synthesis Analysis
The synthesis of related compounds often involves multi-step chemical reactions, starting from simple precursors to achieve the desired complex structure. For instance, compounds with similar pyrazole and piperidine motifs have been synthesized through methods such as nucleophilic aromatic substitution, followed by various functionalization steps to introduce specific substituents (Kumar et al., 2004; Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by X-ray crystallography or computational modeling to determine the arrangement of atoms and the geometry around the core structure. Studies often reveal planar arrangements or specific conformations that are critical for their biological activity or chemical reactivity (Rodier et al., 1994).
Chemical Reactions and Properties
Chemical properties, including reactivity with various reagents, stability under different conditions, and potential for further functionalization, are key aspects. The presence of functional groups such as carbonyl, methoxy, and chloro substituents influences its reactivity and interactions with biological targets or other chemicals (Shestopalov et al., 2002).
Scientific Research Applications
Crystal Structure and Antimicrobial Activity
Research involving similar chemical structures often focuses on the synthesis and characterization of novel compounds, exploring their potential applications based on their chemical properties. For example, a study on the crystal structure of a pyran derivative revealed its antimicrobial activities, suggesting that compounds with similar chemical structures could be investigated for their efficacy against bacterial and fungal infections (Okasha et al., 2022).
Ligands for Receptor Studies
Compounds with pyrazole and piperidine components have been explored as ligands for receptor studies, indicating their potential in understanding receptor-mediated processes and designing receptor-specific drugs. For instance, 4-heterocyclylpiperidines have been studied for their selectivity and affinity towards human dopamine receptors, highlighting the role of specific functional groups in enhancing receptor interaction (Rowley et al., 1997).
Molecular Docking and Quantum Chemical Calculations
Studies involving molecular docking and quantum chemical calculations of compounds with similar functionalities to the requested compound can provide insights into their molecular interactions, electronic structure, and potential biological effects. This computational approach helps in predicting the activity and binding affinity of compounds towards specific biological targets (Viji et al., 2020).
properties
IUPAC Name |
(4-chloro-2-ethylpyrazol-3-yl)-[(4S)-4-hydroxy-4-(methoxymethyl)-3,3-dimethylpiperidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClN3O3/c1-5-19-12(11(16)8-17-19)13(20)18-7-6-15(21,10-22-4)14(2,3)9-18/h8,21H,5-7,9-10H2,1-4H3/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEPWNNFYSVRHU-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)Cl)C(=O)N2CCC(C(C2)(C)C)(COC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)Cl)C(=O)N2CC[C@](C(C2)(C)C)(COC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-1-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.